![molecular formula C20H21N3O3S B2488883 3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1252841-78-3](/img/structure/B2488883.png)
3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This chemical compound belongs to a class of derivatives based on the thienopyrimidine and pyrimidoindole ring systems, known for their potential pharmacological applications. Synthesis and evaluation of these derivatives have been explored for various biological activities, including analgesic and anti-inflammatory activities without ulcerogenic effects (Romeo et al., 1998).
Synthesis Analysis
The synthesis involves the reaction of N-amino groups of thieno[2,3-d]pyrimidin-2,4-dione derivatives with aromatic aldehydes, resulting in novel compounds. Such synthetic approaches have led to substances showing appreciable biological activities (Santagati et al., 1995).
Molecular Structure Analysis
Structural analysis through heterocorrelation NMR spectroscopy and X-ray structural analysis indicates that the molecules of the synthesized compounds possess a linear, double folded stereo structure, which could impact their interaction with biological targets (Vasilin et al., 2014).
Chemical Reactions and Properties
Electrophilic substitution reactions, including Vilsmeier-Haack reaction, bromination, and nitration, have been employed to introduce functional groups into the thieno[2,3-d]pyrimidine ring, enabling further derivatization and exploration of chemical properties (Hirota et al., 1990).
Physical Properties Analysis
The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and exploration of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties highlighted significant variation in biopharmaceutical properties among derivatives. Such studies are crucial for understanding the compound's behavior in biological systems (Jatczak et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of derivatives have revealed their potential as GnRH receptor antagonists, suggesting applications in treating reproductive diseases. The study of structure-activity relationships (SAR) has been crucial in identifying key structural features required for receptor binding activity (Guo et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Synthesis of Pyrimido and Thieno Derivatives : The compound is used in synthesizing various derivatives. For instance, methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives, which are structurally related (Shestakov et al., 2009).
- Nucleoside Synthesis : This compound plays a role in the synthesis of nucleosides, such as the formation of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (El‐Barbary et al., 1995).
Methodological Innovations in Synthesis
- Microwave-Assisted Synthesis : A method for isolating intermediates in synthesizing 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones using microwave irradiation has been developed, highlighting a novel approach in chemical synthesis (Davoodnia et al., 2008).
- Ionic Liquid Promoted Synthesis : The use of ionic liquids, like 1-butyl-3-methylimidazolium bromide, in the synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones, offers an environmentally friendly and efficient synthesis method (Shaabani et al., 2007).
Applications in Drug Development and Material Science
- Antimicrobial Properties : Derivatives of thieno[3,2-d]pyrimidine-2,4-dione, such as ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones, have been synthesized and evaluated for their antimicrobial activity, indicating potential pharmaceutical applications (Thadhaney et al., 2010).
- Optoelectronic Applications : Research into thieno-isoindigo derivative-based conjugated polymers for use in field-effect transistors and photothermal conversion highlights the compound's relevance in material science and optoelectronics (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
3-butyl-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N3O3S/c1-2-3-10-22-19(25)18-16(9-12-27-18)23(20(22)26)13-17(24)21-11-8-14-6-4-5-7-15(14)21/h4-7,9,12,18H,2-3,8,10-11,13H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTBZDQRLCCSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCC4=CC=CC=C43)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

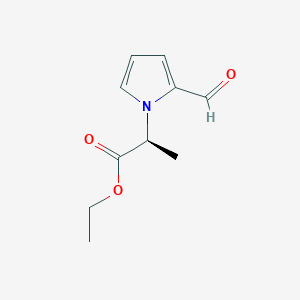
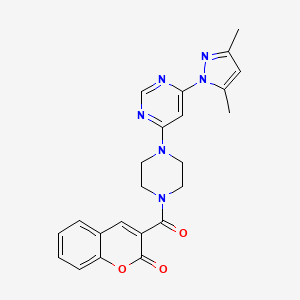
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)
![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)
![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)
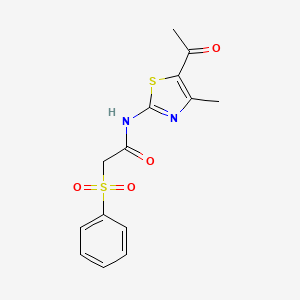
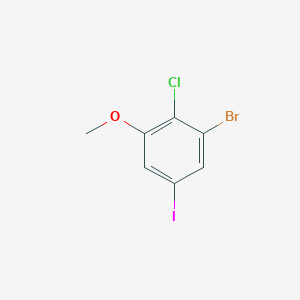
![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)


![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)
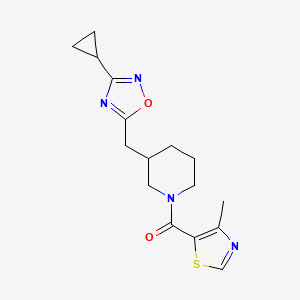
![2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2488821.png)
![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)